H-Gly-dmP-Glu-OH

Catalog No.
S11244006
CAS No.
853400-77-8
M.F
C14H23N3O6
M. Wt
329.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-dmP-Glu-OH

CAS Number

853400-77-8

Product Name

H-Gly-dmP-Glu-OH

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-5,5-dimethylpyrrolidine-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C14H23N3O6

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C14H23N3O6/c1-14(2)6-5-9(17(14)10(18)7-15)12(21)16-8(13(22)23)3-4-11(19)20/h8-9H,3-7,15H2,1-2H3,(H,16,21)(H,19,20)(H,22,23)/t8-,9-/m0/s1

InChI Key

KNUZCBVWBGSPRA-IUCAKERBSA-N

Canonical SMILES

CC1(CCC(N1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O)C

Isomeric SMILES

CC1(CC[C@H](N1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C

H-Gly-dmP-Glu-OH, also known as H-Gly-D-dmP-Glu-OH, is a synthetic compound with the molecular formula C14H23N3O6C_{14}H_{23}N_{3}O_{6} and a molecular weight of approximately 329.35 g/mol. This compound features a unique structure that includes a glycine residue, a dimethylphenyl group, and a glutamic acid moiety. The presence of the dimethylphenyl group (dmP) is significant as it can influence the compound's biological activity and solubility properties. The compound is classified under peptides and is often utilized in biochemical research due to its structural characteristics and potential therapeutic applications .

Typical for peptide compounds:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of peptide bonds.
  • Oxidation: The amino acid residues may undergo oxidation, particularly at side chains, affecting their reactivity and biological properties.
  • Substitution Reactions: The amino acid components can be substituted with other amino acids or functional groups to modify the compound's properties or enhance its biological activity.

Common reagents for these reactions include acids like hydrochloric acid for hydrolysis, oxidizing agents such as hydrogen peroxide, and coupling reagents for substitution processes .

The biological activity of H-Gly-dmP-Glu-OH has been explored in various studies. It exhibits potential as an inhibitor of specific enzymes due to its structural resemblance to natural substrates. Notably, compounds with similar structures are often investigated for their roles in modulating biological pathways, including those involved in metabolic processes and signal transduction. Preliminary studies suggest that H-Gly-dmP-Glu-OH may interact with receptors or enzymes, influencing their activity and possibly serving as a lead compound in drug development .

The synthesis of H-Gly-dmP-Glu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The steps include:

  • Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  • Coupling: Each subsequent amino acid is activated (often using coupling agents like HATU) and sequentially added to the growing peptide chain.
  • Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  • Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

This method allows for high control over the sequence and purity of the synthesized peptides .

H-Gly-dmP-Glu-OH has several applications in scientific research:

  • Drug Development: Its structural properties make it a candidate for developing pharmaceuticals targeting specific biological pathways.
  • Biochemical Studies: Used in studies examining protein interactions and enzyme kinetics.
  • Therapeutic Research: Investigated for potential therapeutic effects in conditions such as metabolic disorders or cancer .

Interaction studies involving H-Gly-dmP-Glu-OH focus on its binding affinity with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) are often employed to assess these interactions quantitatively. Understanding these interactions can provide insights into the compound's mechanism of action and its potential therapeutic applications

Several compounds share structural similarities with H-Gly-dmP-Glu-OH, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
H-Gly-Leu-Phe-OHTrisubstituted peptideImmunostimulatory properties
H-Gly-methylglycine-OHContains methylglycinePotential neuroprotective effects
H-Gly-Ala-Asp-OHSimple dipeptideInvolved in cell signaling pathways
SemaglutideGlucagon-like peptide-1 analogUsed in diabetes treatment

The uniqueness of H-Gly-dmP-Glu-OH lies in its specific combination of glycine, dimethylphenyl group, and glutamic acid, which may impart distinct pharmacological properties not found in other similar compounds .

XLogP3

-3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

329.15868546 g/mol

Monoisotopic Mass

329.15868546 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-08

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